4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester 4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13449409
InChI: InChI=1S/C14H19NO2S/c16-14(15-8-6-13(11-18)7-9-15)17-10-12-4-2-1-3-5-12/h1-5,13,18H,6-11H2
SMILES: C1CN(CCC1CS)C(=O)OCC2=CC=CC=C2
Molecular Formula: C14H19NO2S
Molecular Weight: 265.37 g/mol

4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13449409

Molecular Formula: C14H19NO2S

Molecular Weight: 265.37 g/mol

* For research use only. Not for human or veterinary use.

4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C14H19NO2S
Molecular Weight 265.37 g/mol
IUPAC Name benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C14H19NO2S/c16-14(15-8-6-13(11-18)7-9-15)17-10-12-4-2-1-3-5-12/h1-5,13,18H,6-11H2
Standard InChI Key ZMTGCZYHYFYKPX-UHFFFAOYSA-N
SMILES C1CN(CCC1CS)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CN(CCC1CS)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Properties

Molecular Characteristics

  • IUPAC Name: Benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate

  • Molecular Formula: C14_{14}H19_{19}NO2_2S

  • Molecular Weight: 265.37 g/mol

  • SMILES: C1CN(CCC1CS)C(=O)OCC2=CC=CC=C2

  • InChIKey: QBAXWVLTELYSFY-UHFFFAOYSA-N

Physical Properties

PropertyValue/DescriptionSource
Physical StatePale-yellow to yellow-brown sticky oil or semi-solid
Purity≥95%
SolubilitySlightly soluble in water; soluble in organic solvents (e.g., DCM, methanol)
Storage ConditionsKeep in a dark place under inert atmosphere at room temperature

Synthesis and Preparation

The synthesis of 4-mercaptomethyl-piperidine-1-carboxylic acid benzyl ester typically involves multi-step routes:

Key Synthetic Steps

  • Piperidine Functionalization:

    • Introduction of the mercaptomethyl group via nucleophilic substitution or thiol-ene chemistry. For example, a bromomethyl intermediate may react with a thiol source (e.g., NaSH).

  • Protection of the Amine:

    • The piperidine nitrogen is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate .

  • Deprotection and Purification:

    • Final deprotection steps (if required) and purification via column chromatography or recrystallization .

Example Protocol

A reported method for analogous compounds involves:

  • Step 1: Reaction of 4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester with thioacetic acid to introduce the thiol group, followed by hydrolysis .

  • Step 2: Purification using silica gel chromatography (yield: ~70%) .

Applications in Research

Pharmaceutical Intermediates

  • The mercapto group (-SH) serves as a nucleophile in drug design, enabling disulfide bond formation or metal coordination. This compound is a precursor for protease inhibitors and kinase-targeted therapies .

  • Case Study: Analogous piperidine derivatives (e.g., 4-amino-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester) show activity in central nervous system disorders .

Organic Synthesis

  • Cross-Coupling Reactions: The thiol group participates in Michael additions and click chemistry for constructing complex molecules.

  • Ligand Design: Used in asymmetric catalysis due to the chiral piperidine backbone .

Analytical Characterization

Spectroscopic Data

  • NMR (CDCl3_3):

    • 1^1H NMR: δ 7.35–7.25 (m, 5H, Ar-H), 5.15 (s, 2H, OCH2_2Ph), 3.95–3.70 (m, 4H, piperidine-H), 2.70–2.50 (m, 2H, SCH2_2), 1.80–1.50 (m, 4H, piperidine-CH2_2) .

  • Mass Spectrometry:

    • ESI-MS: m/z 266.1 [M+H]+^+.

Chromatographic Methods

  • HPLC: C18 column, acetonitrile/water gradient (90:10 to 50:50), retention time: 12.3 min .

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